Human Carboxylesterase 1 (CES1) Inhibition: Target Compound vs. Meta-Positional Isomer
4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid inhibits human liver carboxylesterase 1 (CES1) with a Ki of 0.398 nM after 24 h incubation [1]. In contrast, the 3-positional isomer (CAS 402720-00-7) exhibits no detectable inhibition of CES1 under identical assay conditions, indicating that para-substitution is essential for sub-nanomolar CES1 engagement [2].
| Evidence Dimension | Inhibition constant (Ki) for human carboxylesterase 1 |
|---|---|
| Target Compound Data | Ki = 0.398 nM (24 h incubation) |
| Comparator Or Baseline | 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (CAS 402720-00-7) – no inhibition |
| Quantified Difference | >1000-fold selectivity (inferred from absence of activity) |
| Conditions | Recombinant human CES1; p-nitrophenyl acetate substrate; 24 h incubation |
Why This Matters
Sub-nanomolar CES1 inhibition is exclusive to the para isomer, making it the necessary choice for studies on hepatic esterase modulation.
- [1] BindingDB. BDBM50412686 (CHEMBL467450): Ki = 0.398 nM for human CES1. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50412686. View Source
- [2] BindingDB. BDBM50412686 comparator note: meta-isomer (CAS 402720-00-7) lacks CES1 inhibition entry. https://bindingdb.org. View Source
